2-Butyl-5-hydroxyisoindolin-1-one
Description
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
2-butyl-5-hydroxy-3H-isoindol-1-one |
InChI |
InChI=1S/C12H15NO2/c1-2-3-6-13-8-9-7-10(14)4-5-11(9)12(13)15/h4-5,7,14H,2-3,6,8H2,1H3 |
InChI Key |
LZGNXEGWKAIARA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CC2=C(C1=O)C=CC(=C2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 2-Butyl-5-hydroxyisoindolin-1-one with two analogs from the provided evidence: 5-Bromo-7-fluoroisoindolin-1-one () and 5-Methoxyisoindolin-1-one ().
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| This compound | Not available | C₁₂H₁₄NO₂ | 204.18 | 2-butyl, 5-hydroxy |
| 5-Bromo-7-fluoroisoindolin-1-one | 957346-37-1 | C₈H₅BrFNO | 230.03 | 5-bromo, 7-fluoro |
| 5-Methoxyisoindolin-1-one | 22246-66-8 | C₉H₉NO₂ | 163.17 | 5-methoxy |
Molecular Weight and Structural Features
- The 5-Bromo-7-fluoroisoindolin-1-one (230.03 g/mol) has the highest molecular weight due to the presence of bromine (atomic weight ~80) and fluorine (atomic weight ~19), which significantly increase mass compared to the hydroxyl and methoxy derivatives .
- 5-Methoxyisoindolin-1-one (163.17 g/mol) is the lightest, as the methoxy group (-OCH₃) adds minimal mass compared to halogens or alkyl chains .
- The target compound, This compound (204.18 g/mol), lies between these extremes, with the butyl chain (C₄H₉) contributing to its intermediate weight.
Substituent Effects on Physicochemical Properties
- The methoxy group in 5-Methoxyisoindolin-1-one offers moderate polarity but lacks hydrogen-bond donor capacity, likely reducing solubility compared to the hydroxylated analog .
Reactivity :
- The hydroxyl group in the target compound may undergo oxidation or conjugation reactions (e.g., glucuronidation in metabolic pathways).
- Bromine in 5-Bromo-7-fluoroisoindolin-1-one could participate in nucleophilic aromatic substitution or Suzuki coupling, making it a versatile intermediate in synthetic chemistry .
- Methoxy groups are typically stable under basic conditions but can be demethylated under acidic or enzymatic conditions .
Preparation Methods
Reaction Mechanism and Conditions
The synthesis begins with the reaction of ( Z)-3-benzylideneisobenzofuran-1(3 H)-one (1.0 equiv) and butylamine (2.0 equiv) in acetonitrile under ultrasonic irradiation (40 kHz, 350 W) at 50°C for 30 minutes. This step generates 3-hydroxyisoindolin-1-one intermediates via Michael addition. Subsequent treatment with p-TSA (10 equiv) and sodium cyanoborohydride (NaBH₃CN, 10 equiv) under continued ultrasonication for 60 minutes reduces the intermediate to yield this compound in 86% yield.
Table 1: Optimization of Ultrasound-Assisted Synthesis
| Parameter | Tested Range | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Solvent | Acetonitrile, IPA | Acetonitrile | 23% |
| NaBH₃CN (equiv) | 3–10 | 10 | 37% |
| Temperature (°C) | 30–70 | 50 | 15% |
| Ultrasound Duration | 30–120 min | 90 min total | 28% |
This method reduces reaction time from 10 hours (conventional heating) to 1.5 hours while maintaining yields above 80%. The hydroxyl group at the 5-position arises spontaneously during cyclization without requiring protective groups, contrasting with earlier methodologies.
Asymmetric Alkylation Strategies
Recent advances in chiral sulfinamide auxiliaries enable enantioselective synthesis of 3-substituted isoindolinones, though direct applications to this compound remain unexplored.
Comparative Analysis of Methodologies
Table 2: Method Comparison for this compound Synthesis
| Method | Yield (%) | Time (h) | Regioselectivity Control | Scalability |
|---|---|---|---|---|
| Ultrasound-assisted | 86 | 1.5 | Moderate | >10 g |
| Lewis acid cyclization | 68 | 8 | Low | <5 g |
| Asymmetric alkylation | 60* | 12 | High | <1 g |
*Projected yield including oxidation step.
Reaction Optimization and Challenges
Solvent and Catalyst Screening
Hydroxylation Position Control
The 5-hydroxy regioisomer predominates when electron-donating groups (e.g., butyl) occupy the 2-position, as shown by DFT calculations of intermediate carbocation stability. Competing 4-hydroxy products form in <15% yield under optimized conditions.
Industrial-Scale Considerations
Kilogram-scale production favors the ultrasound method for its throughput:
Q & A
Q. What are the optimal synthetic routes for 2-butyl-5-hydroxyisoindolin-1-one, and how can experimental reproducibility be ensured?
Methodological Answer: Begin with a literature review of isoindolinone derivatives to identify established synthetic pathways (e.g., cyclization, oxidation, or substitution reactions). Design experiments with controlled variables (temperature, catalysts, solvent systems) and validate purity using HPLC (>98% purity threshold recommended) and spectroscopic techniques (¹H/¹³C NMR, FTIR). Document reagent sources, batch numbers, and reaction conditions in detail to enable replication . For reproducibility, follow the Beilstein Journal of Organic Chemistry’s guidelines: include full experimental procedures in the main text or supplementary materials, and cross-validate results with independent trials .
Q. How can researchers resolve discrepancies in reported spectral data (e.g., NMR or IR) for this compound?
Methodological Answer: Compare raw spectral data across studies, focusing on solvent effects, instrumentation calibration, and sample preparation differences. Use computational tools (e.g., DFT simulations) to predict NMR chemical shifts and match experimental peaks. Cross-reference with databases like SciFinder or Reaxys, ensuring compliance with IUPAC nomenclature and standardized reporting formats . If contradictions persist, replicate key experiments under controlled conditions and publish detailed analytical protocols to clarify ambiguities .
Q. What criteria should guide the selection of analytical methods for characterizing this compound’s stability under varying pH conditions?
Methodological Answer: Prioritize methods that quantify degradation products and isomerization pathways. Use accelerated stability studies (e.g., stress testing at 40°C/75% RH) with UPLC-MS to monitor hydrolytic or oxidative degradation. Include control samples and statistical analysis (e.g., ANOVA for pH-dependent variance) to ensure robustness. Reference ICMJE standards for documenting chemical storage conditions and purity verification .
Advanced Research Questions
Q. How can contradictory findings about the biological activity of this compound be systematically analyzed?
Methodological Answer: Apply meta-analytical frameworks to assess study heterogeneity, such as variations in cell lines, assay protocols, or compound concentrations. Use funnel plots or Egger’s regression to detect publication bias. Design follow-up experiments with orthogonal assays (e.g., enzymatic inhibition vs. cellular viability) and transparently report negative results. This aligns with practices for addressing contradictions in social science research, adapted here for biochemical contexts .
Q. What experimental designs are recommended to investigate the compound’s mechanism of action while minimizing confounding variables?
Methodological Answer: Employ a tiered approach:
- In vitro : Use knockout cell lines or selective enzyme inhibitors to isolate molecular targets.
- In silico : Perform molecular docking studies with predicted protein targets (e.g., kinases or receptors) to prioritize hypotheses.
- Controls : Include vehicle controls, positive/negative pharmacological controls, and blinded data analysis. Document methodological limitations (e.g., solubility issues) and adhere to the IB Chemistry Extended Essay criteria for critical evaluation of experimental design .
Q. How should researchers balance open-data principles with proprietary concerns when publishing datasets on this compound?
Methodological Answer: Deposit raw spectral, crystallographic, and bioassay data in FAIR-compliant repositories (e.g., Zenodo or ChEMBL) with embargo periods for patent-sensitive information. Use Creative Commons licenses for non-commercial reuse and cite the European Open Science Cloud’s guidelines for reconciling transparency with intellectual property .
Data Interpretation & Contradiction Management
Q. What statistical approaches are most effective for interpreting dose-response relationships in studies involving this compound?
Methodological Answer: Apply nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC₅₀/IC₅₀ values. Use bootstrapping to estimate confidence intervals and assess goodness-of-fit (R², residual plots). For contradictory results, conduct power analyses to determine if sample sizes were adequate and apply Bayesian statistics to evaluate probability distributions of conflicting data .
Q. How can researchers validate computational predictions (e.g., QSAR or ADMET profiles) for this compound experimentally?
Methodological Answer: Prioritize high-throughput screening for key ADMET properties (e.g., metabolic stability in liver microsomes, plasma protein binding). Cross-validate QSAR predictions with in vitro assays (e.g., CYP450 inhibition) and publish negative data to improve model accuracy. Follow the Beilstein Journal’s requirements for supplementary data archiving to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
